
Boc 4-Acetyl-2-fluoroaniline
Vue d'ensemble
Description
Synthesis Analysis
The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Molecular Structure Analysis
The molecular structure of Boc 4-Acetyl-2-fluoroaniline consists of a Boc group, an acetyl group, and a 2-fluoroaniline group. The Boc group provides stability to the molecule and protects the amino group during reactions .Chemical Reactions Analysis
The Boc group in this compound can be removed under certain conditions, such as by using oxalyl chloride in methanol . This deprotection strategy involves the electrophilic character of oxalyl chloride .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, is used to construct glucose sensing materials that operate at the physiological pH of bodily fluids. This derivative, when acetylated or attached to acrylamide hydrogels, has applications due to its low boronic acid pKa value and pendant amine which facilitates attachment to polymers (Das et al., 2003).
Pharmaceutical Synthesis
- In pharmaceutical research, compounds like (4S)-N-Boc-4-fluoro-l-proline methyl ester have been synthesized for developing potent dipeptidyl peptidase IV inhibitors. These inhibitors have applications in diabetes management (Kim et al., 2008).
Metabolism Studies
- Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rats have led to the formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Such studies are crucial for understanding drug metabolism and safety (Scarfe et al., 1999).
Imaging and Sensing Applications
- Fluorine labeling, like in the case of 6-[18F]fluorometaraminol, is used in imaging agents for mapping adrenergic nerves of the heart, which can assess neuronal damage in various heart diseases (Mislankar et al., 1988).
Anion Binding Studies
- Ammonium boranes, reacting with fluoride and cyanide ions, are studied for their anion binding properties. Such studies have implications in developing selective receptors for ions in aqueous solutions (Hudnall & Gabbaï, 2007).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that the compound contains a 2-fluoroaniline moiety, which has been reported to interact with lysozyme, an enzyme involved in the immune response .
Mode of Action
The 2-fluoroaniline component of the molecule is known to exert its effect through 4-hydroxylation . This process involves the addition of a hydroxyl group (-OH) to the molecule, which can alter its interactions with its target and potentially lead to changes in the target’s function .
Pharmacokinetics
It’s known that 2-fluoroaniline is efficiently metabolized, primarily by 4-hydroxylation, with subsequent sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours . These processes influence the bioavailability of the compound, determining how much of it reaches its target and how long it stays in the body .
Result of Action
2-fluoroaniline, a component of the compound, is known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation
Propriétés
IUPAC Name |
tert-butyl N-(4-acetyl-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBOHIZOLKWWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)
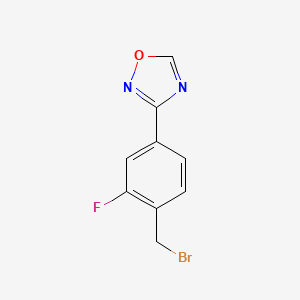
![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
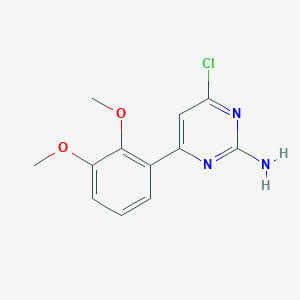
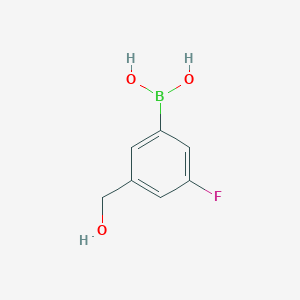
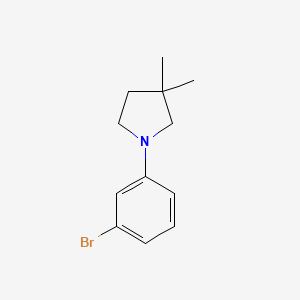
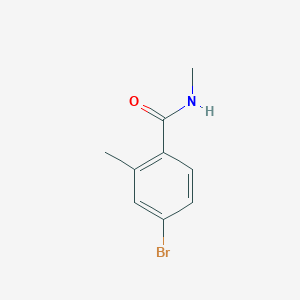
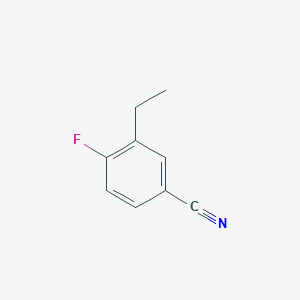
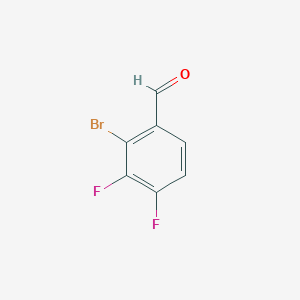
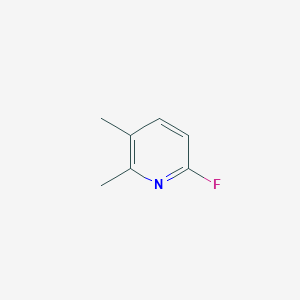
![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
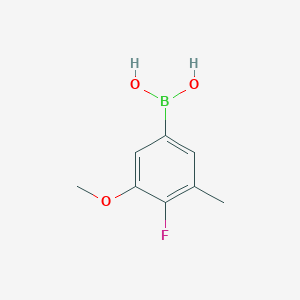
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)